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Abstract

Grape seed extract (GSE) is a potent source of natural antioxidants, primarily
proanthocyanidins, which have garnered significant interest in the pharmaceutical and
nutraceutical industries for their potential to mitigate oxidative stress-related pathologies.
Accurate and reproducible measurement of the antioxidant capacity of GSE is crucial for quality
control, standardization, and elucidation of its mechanism of action. This document provides
detailed application notes and experimental protocols for the most common in vitro assays
used to quantify the antioxidant capacity of grape seed extract: DPPH, ABTS, FRAP, and
ORAC assays. Additionally, it summarizes quantitative data from various studies and illustrates
the key cellular signaling pathway through which GSE exerts its antioxidant effects.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen
species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of
numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and
cancer. Grape seed extract has demonstrated significant antioxidant activity, primarily attributed
to its high content of polyphenolic compounds, particularly proanthocyanidins. These
compounds can neutralize free radicals and modulate cellular antioxidant defense
mechanisms.
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To characterize and compare the antioxidant potential of different GSE preparations, a variety

of assays are employed. These assays are based on different chemical principles, including

hydrogen atom transfer (HAT) and single electron transfer (SET). This guide details the

protocols for four widely accepted methods:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based assay where
the reduction of the stable DPPH radical is measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization
Assay: A SET-based assay that measures the ability of antioxidants to scavenge the pre-
formed ABTS radical cation.

FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based assay that measures the
ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3*-TPTZ) complex to its
ferrous form (Fe2*).

ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that measures the
ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl
radicals.

Understanding the underlying mechanisms of these assays and their appropriate application is

essential for obtaining reliable and meaningful data in the evaluation of grape seed extract's

antioxidant properties.

Data Presentation: Quantitative Antioxidant
Capacity of Grape Seed Extract

The antioxidant capacity of grape seed extract can vary significantly depending on the grape

variety, extraction method, and the specific assay used. The following table summarizes

guantitative data from various studies to provide a comparative overview.
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Grape ..
. Antioxidant
Variety/Extract Assay . Reference(s)
Capacity Value

Type
Kyoho (Fresh Water 54.40% inhibition (at

DPPH [1]
Extract) 250 pL/mL)
Jubilee (Fresh Water 52.12% inhibition (at

DPPH [1]
Extract) 250 pL/mL)
Kyoho (Fresh Water 74.01% inhibition (at

ABTS [1]
Extract) 250 pL/mL)
Jubilee (Fresh Water 61.10% inhibition (at

ABTS [1]
Extract) 250 pL/mL)
Kyoho (Fresh Water

FRAP 476.18 pM Fez*/g [1]
Extract)
Jubilee (Fresh Water

FRAP 336.48 pM Fe2*/g [1]
Extract)
Kyoho (Fresh Water

ORAC 50.33 uM TE/g [1]
Extract)
Jubilee (Fresh Water

ORAC 33.97 uM TE/g [1]
Extract)
Calkarasi DPPH 19.30 umol TE/g [2]
Calkarasi ABTS 16.45 yumol TE/g [2]
Calkarasi FRAP 19.96 umol TE/g [2]
Pinot Noir DPPH 16,925 umol TE/100g  [2]

) ) 21,492 pumol Fe2*/100
Pinot Noir FRAP [2]
g

Pusa Navarang DPPH 33.5mMTE [2]
Pusa Navarang ABTS 18.7mM TE [2]
Pusa Navarang FRAP 134.8 mg/mL QE [2]
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TE: Trolox Equivalents; QE: Quercetin Equivalents. The units and extraction conditions are as
reported in the cited literature and should be considered for comparison.

Experimental Protocols
DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to donate an electron to the stable
DPPH radical, thus neutralizing it. This reduction results in a color change from purple to
yellow, which is measured by a decrease in absorbance at 517 nm.

Materials:

o Grape Seed Extract (GSE)

e DPPH (2,2-diphenyl-1-picrylhydrazyl)
e Methanol (or ethanol)

e Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Gallic Acid (for standard
curve)

e 96-well microplate or spectrophotometer cuvettes
» Microplate reader or spectrophotometer
Procedure:

e Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.
Store this solution in the dark.

o Preparation of Standard Solutions: Prepare a stock solution of Trolox or Gallic Acid in
methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g.,
10, 25, 50, 100, 200 pg/mL).

e Preparation of GSE Sample Solutions: Prepare a stock solution of GSE in methanol. Perform
serial dilutions to obtain a range of concentrations.

e Assay:

© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

o In a 96-well plate, add 100 pL of the DPPH solution to each well.

o Add 100 pL of the standard solutions, GSE sample solutions, or methanol (as a blank) to
the respective wells.

o Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

o Measurement: Measure the absorbance at 517 nm using a microplate reader.

» Calculation: The percentage of DPPH radical scavenging activity is calculated using the
following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

o A_control is the absorbance of the control (DPPH solution and methanol).

o A _sample is the absorbance of the sample (DPPH solution and GSE or standard). The
results can also be expressed as Trolox Equivalents (TE) by plotting a standard curve of
Trolox concentration versus percentage inhibition.

Preparation

Prepare GSE
Sample Series

Analysis

Prepare Trolox/Gallic Acid Mix DPPH Solution Incubate 30 min Measure Absorbance »| Calculate % Scavenging
Standard Series with Sample/Standard in Dark at 517 nm or TEAC Value

Prepare 0.1 mM DPPH
in Methanol

Click to download full resolution via product page

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay
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Principle: This assay involves the generation of the ABTS radical cation (ABTSe*) by reacting
ABTS with potassium persulfate. This radical has a characteristic blue-green color. In the
presence of an antioxidant, the ABTSe* is reduced back to its colorless neutral form, and the
decrease in absorbance at 734 nm is measured.

Materials:
o Grape Seed Extract (GSE)
e ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
o Potassium persulfate (K2S20s)
o Phosphate buffered saline (PBS) or ethanol
o Trolox (for standard curve)
e 96-well microplate or spectrophotometer cuvettes
» Microplate reader or spectrophotometer
Procedure:
o Preparation of ABTS Radical Cation (ABTSe*) Stock Solution:
o Prepare a 7 mM aqueous solution of ABTS.
o Prepare a 2.45 mM aqueous solution of potassium persulfate.

o Mix the two solutions in equal volumes and allow them to react in the dark at room
temperature for 12-16 hours. This forms the ABTSe* stock solution.

o Preparation of ABTSe* Working Solution: Dilute the stock solution with PBS or ethanol to an
absorbance of 0.70 + 0.02 at 734 nm.

o Preparation of Standard and Sample Solutions: Prepare serial dilutions of Trolox and GSE
as described for the DPPH assay.
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e Assay:

o To 1.0 mL of the ABTSe* working solution, add 10 pL of the standard or GSE sample
solution.

o Mix and incubate at room temperature for 6 minutes.
o Measurement: Measure the absorbance at 734 nm.

o Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The
results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by
comparing the antioxidant response of the sample to that of Trolox.
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Caption: Workflow for the ABTS radical cation decolorization assay.
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Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of antioxidants to reduce a ferric-
tripyridyltriazine (Fe3*-TPTZ) complex to the ferrous (Fe2*) form, which has an intense blue
color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

o Grape Seed Extract (GSE)

o Acetate buffer (300 mM, pH 3.6)

e TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCI)
o Ferric chloride (FeCls) solution (20 mM in water)

o Ferrous sulfate (FeSOa-7H20) or Trolox (for standard curve)

» 96-well microplate

Microplate reader

Procedure:

o Preparation of FRAP Reagent:

o Mix the acetate buffer, TPTZ solution, and FeCls solution in a 10:1:1 (v/v/v) ratio.
o Warm the reagent to 37°C before use.

o Preparation of Standard and Sample Solutions: Prepare serial dilutions of ferrous sulfate or
Trolox and GSE.

e Assay:
o Add 180 uL of the FRAP reagent to each well of a 96-well plate.

o Add 20 pL of the standard, sample, or blank (solvent) to the wells.

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Incubate at 37°C for 10-30 minutes.

o Measurement: Measure the absorbance at 593 nm.

o Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate
or Trolox and is expressed as Fe2* equivalents or Trolox equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay is a HAT-based method that evaluates the ability of an antioxidant
to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane)
dihydrochloride). The antioxidant's protective effect on a fluorescent probe (fluorescein) is
measured over time. The antioxidant capacity is quantified by the area under the fluorescence
decay curve (AUC).

Materials:
e Grape Seed Extract (GSE)
e Fluorescein sodium salt
o AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
e Phosphate buffer (75 mM, pH 7.4)
e Trolox (for standard curve)
o Black 96-well microplate
» Fluorescence microplate reader with temperature control
Procedure:
o Preparation of Reagents:
o Prepare a stock solution of fluorescein in phosphate buffer.

o Prepare a fresh solution of AAPH in phosphate buffer before each run.
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o Prepare serial dilutions of Trolox and GSE in phosphate buffer.

e Assay:

[e]

In a black 96-well plate, add 150 pL of the fluorescein working solution to each well.

o

Add 25 pL of the standard, sample, or blank (phosphate buffer) to the respective wells.

[¢]

Incubate the plate at 37°C for 30 minutes in the plate reader.

[¢]

Initiate the reaction by adding 25 L of the AAPH solution to all wells.

» Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least
60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

o Calculation:
o Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

o Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards
and samples.

o Plot a standard curve of Net AUC versus Trolox concentration.

o Determine the ORAC value of the GSE samples from the standard curve, expressed as
pumol of Trolox Equivalents per gram or milliliter of the sample.

Cellular Antioxidant Mechanism of Grape Seed
Proanthocyanidins

Beyond direct radical scavenging, the proanthocyanidins in grape seed extract can enhance
the endogenous antioxidant defense system by activating the Keap1-Nrf2 signaling pathway.[3]

[4]115]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor
2) is sequestered in the cytoplasm by Keapl (Kelch-like ECH-associated protein 1), which
facilitates its ubiquitination and subsequent degradation by the proteasome.[4] Oxidative stress
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or the presence of electrophilic compounds, such as polyphenols from GSE, can induce a
conformational change in Keapl, leading to the release of Nrf2.

Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response
Element (ARE) in the promoter region of various antioxidant and cytoprotective genes.[3][4]
This binding initiates the transcription of a battery of phase Il detoxification enzymes and
antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1
(NQO1), glutathione S-transferases (GSTs), and glutamate-cysteine ligase (GCL), the rate-
limiting enzyme in glutathione synthesis.[3][5] This upregulation of the cellular antioxidant
machinery provides a more sustained and potent defense against oxidative stress compared to
direct radical scavenging alone.
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Caption: Activation of the Keap1-Nrf2 signaling pathway by grape seed proanthocyanidins.
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Conclusion

The selection of an appropriate method for assessing the antioxidant capacity of grape seed
extract depends on the specific research question and the nature of the compounds being
investigated. A combination of different assays, such as DPPH, ABTS, FRAP, and ORAC, is
recommended to obtain a comprehensive antioxidant profile, as each assay has its own
mechanism and sensitivities. The detailed protocols provided herein serve as a guide for
researchers to perform these assays in a standardized and reproducible manner. Furthermore,
understanding the cellular mechanisms, such as the activation of the Keap1-Nrf2 pathway,
provides deeper insights into the biological relevance of grape seed extract's antioxidant
properties, which is critical for its development as a therapeutic or preventative agent.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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